molecular formula C6H8F3NO2 B119549 Ethyl 3-amino-4,4,4-trifluorocrotonate CAS No. 141860-78-8

Ethyl 3-amino-4,4,4-trifluorocrotonate

Cat. No.: B119549
CAS No.: 141860-78-8
M. Wt: 183.13 g/mol
InChI Key: NXVKRKUGIINGHD-ARJAWSKDSA-N
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Mechanism of Action

Target of Action

Ethyl 3-amino-4,4,4-trifluorocrotonate is an important active intermediate in the synthesis of various industrial chemicals, especially those with trifluoromethyl substituted heterocyclic compounds . It is particularly used in the preparation of uracil derivatives, thiazole derivatives, oxazole derivatives, and pyridine derivatives . These derivatives are the primary targets of this compound.

Mode of Action

The compound interacts with its targets through a chemical synthesis process . It is used in the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives . The exact mode of interaction with its targets can vary depending on the specific derivative being synthesized.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the particular derivative that is synthesized. For instance, in the synthesis of 4-trifluoromethyl-1,3-oxazin-6-ones , the compound may affect pathways related to the function of these oxazinones.

Pharmacokinetics

Given its use as an intermediate in chemical synthesis, it is likely that these properties would be significantly influenced by the specific conditions of the synthesis process, including factors such as temperature, ph, and the presence of other reactants .

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by the specific derivative that is synthesized. For example, in the synthesis of 4-trifluoromethyl-1,3-oxazin-6-ones , the resulting oxazinones may have specific molecular and cellular effects based on their structure and function.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the chemical synthesis process is carried out, such as temperature, pH, and the presence of other reactants . These factors can influence the efficiency of the synthesis process and the stability of the resulting compounds.

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-4,4,4-trifluorocrotonate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it is used in the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives . These interactions are primarily driven by the compound’s ability to form stable intermediates, which are crucial for the formation of these heterocyclic structures.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect various types of cells, including those involved in metabolic pathways and signal transduction . By interacting with specific cellular receptors and enzymes, this compound can alter the expression of genes involved in critical cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, either inhibiting or activating enzymes involved in metabolic pathways . This binding can lead to changes in gene expression, which in turn affects cellular functions. The compound’s trifluoromethyl group is particularly important in these interactions, as it enhances the compound’s stability and reactivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, both in vitro and in vivo. These changes are often related to the compound’s interaction with cellular enzymes and receptors.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing metabolic processes or modulating gene expression . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. These threshold effects are critical for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active intermediates . These intermediates can then participate in further biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its function as a biochemical reagent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This transport is crucial for the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that ensure the compound reaches its site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4,4,4-trifluorocrotonate can be synthesized through several chemical routes. One common method involves the reaction of ethyl 4,4,4-trifluorocrotonate with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound . The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Properties

IUPAC Name

ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVKRKUGIINGHD-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(F)(F)F)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

372-29-2
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.878
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main synthetic application of Ethyl 3-amino-4,4,4-trifluorocrotonate highlighted in the research?

A1: this compound serves as a key building block for synthesizing novel 6-(trifluoromethyl)uracils and 6-(trifluoromethyl)cytosines. [, ] It reacts with alkyl and aryl isocyanates to yield the uracil derivatives. [] Additionally, its nitrile analogs, 3-amino-4,4,4-trifluorocrotonitriles, can be cyclized to obtain the cytosine derivatives and subsequently hydrolyzed to the corresponding uracils. []

Q2: What is an advantage of the described synthesis method for this compound?

A2: The research highlights a one-pot synthesis method for this compound using trifluoroacetic acid, n-butanol, ethyl acetate, and ammonium sulfate. [] This method is advantageous due to its simplicity, cost-effectiveness, mild reaction conditions, and reduced environmental impact compared to alternative methods. []

Q3: Are there further modifications possible on the this compound structure according to the research?

A3: Yes, the research demonstrates that 6-(trifluoromethyl)uracils, derived from this compound, can undergo alkylation reactions. [] Specifically, the study explored alkylation using isopropyl bromide on three different 6-(trifluoromethyl)uracil derivatives. [] This suggests potential for further structural modifications and derivatization of this class of compounds.

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